molecular formula C8H3BrINO2 B1412575 5-Bromo-4-cyano-2-iodobenzoic acid CAS No. 1807162-45-3

5-Bromo-4-cyano-2-iodobenzoic acid

Cat. No.: B1412575
CAS No.: 1807162-45-3
M. Wt: 351.92 g/mol
InChI Key: KNAXZGZERMWXRN-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzoic acid core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2-iodobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination and iodination of a benzoic acid derivative, followed by the introduction of a cyano group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, cyano, and iodine groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like Oxone® for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, coupling reactions may yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

5-Bromo-4-cyano-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in the study of biological pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-iodobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, cyano, and iodine groups allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodobenzoic acid: Similar in structure but lacks the cyano group.

    2-Iodobenzoic acid: Contains iodine but lacks bromine and cyano groups.

    4-Cyano-2-iodobenzoic acid: Similar but lacks the bromine group.

Uniqueness

5-Bromo-4-cyano-2-iodobenzoic acid is unique due to the combination of bromine, cyano, and iodine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-4-cyano-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXZGZERMWXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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